molecular formula C8H8BrNO2 B2532546 7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺 CAS No. 368839-12-7

7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺

货号 B2532546
CAS 编号: 368839-12-7
分子量: 230.061
InChI 键: RSBPTTBZKJYYLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine is a brominated derivative of 1,4-benzodiazepin-6-amine, which is a structural framework found in various pharmacologically active molecules. The presence of the bromo substituent at the 7th position on the benzodiazepine ring system may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related brominated compounds typically involves the condensation of appropriate precursors followed by cyclization. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensing 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Similarly, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one was synthesized starting from bromazepam, followed by acylation and hydrolysis steps . These methods provide a basis for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine, suggesting that a similar strategy involving the appropriate brominated starting material and subsequent cyclization could be employed.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using spectral techniques and, in some cases, single-crystal X-ray diffraction analysis. For example, the 3D molecular structure of a related compound was confirmed and the intermolecular interactions responsible for crystal stability were established . These techniques would be essential in analyzing the molecular structure of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine to ensure the correct substitution pattern and to understand the conformational preferences of the molecule.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including oxidative cyclization, reductive amination, and bromination reactions. The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines involved condensation and oxidative cyclization , while reductive amination was used to synthesize 6-bromo-1,2,3,4-tetrahydroisoquinoline . Benzylic bromination reactions have also been reported, indicating that brominated aromatic amines can be further functionalized . These reactions highlight the versatility of brominated compounds in chemical synthesis and their potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which is a heavy, electron-withdrawing group. This can affect the compound's boiling point, melting point, solubility, and reactivity. The electron-withdrawing nature of bromine can also impact the electronic properties of the aromatic system, potentially affecting its interaction with biological targets. The specific properties of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine would need to be determined experimentally through methods such as melting point determination, solubility testing, and NMR spectroscopy.

科学研究应用

抗糖尿病潜力

7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺作为一系列合成化合物的一部分,已被评估其治疗 2 型糖尿病的潜力。该化合物的衍生物对 α-葡萄糖苷酶表现出从弱到中度的抑制活性,表明其与新型抗糖尿病药物的开发相关 (Abbasi 等人,2023 年)

抗菌和抗真菌剂

对 7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺衍生物的研究显示出有希望的抗菌和抗真菌特性。一些合成的化合物表现出显着的抗菌潜力和低溶血活性,表明它们适合作为针对微生物感染的治疗剂 (Abbasi 等人,2020 年)

解决炎症疾病的潜力

含有 1,4-苯并二氧杂环的合成磺酰胺,包括 7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺,已显示出作为炎症性疾病治疗剂的潜力。这些化合物对各种细菌菌株和脂氧合酶表现出良好的抑制活性,表明它们在治疗炎症性疾病中的潜在作用 (Abbasi 等人,2017 年)

酶抑制潜力

7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺的几种衍生物已被合成并测试其酶抑制活性。这些化合物对酵母 α-葡萄糖苷酶表现出显着的抑制活性,对乙酰胆碱酯酶 (AChE) 表现出弱活性。计算机分子对接结果也与体外酶抑制数据一致,表明它们在相关疾病中的治疗潜力 (Abbasi 等人,2019 年)

生物膜抑制和细胞毒性

由 7-溴-2,3-二氢-1,4-苯并二氧杂环-6-胺合成的化合物已被评估其对大肠杆菌和枯草芽孢杆菌等细菌的生物膜抑制作用。其中一些化合物对细菌生物膜显示出合适的抑制作用并表现出轻微的细胞毒性,使其成为进一步抗菌研究的有趣候选者 (Abbasi 等人,2020 年)

安全和危害

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety precautions.

属性

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPTTBZKJYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368839-12-7
Record name 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (80 g, 530 mmol, 1 eq) in tetrahydrofuran (1000 mL) at −78° C. was treated with concentrated sulfuric acid (50 drops) then N-bromosuccinimide (94.2 g, 530 mmol, 1 eq) was added over 0.5 hour. After the addition the mixture was stirred at −78° C. for 1 hour then treated with solid sodium carbonate (12 g, 113 mmol, 0.21 eq). The mixture was evaporated and the residue partitioned between ether and water. The organic extract was dried, filtered and evaporated to give to oil that was chromatographed on silica gel eluting with dichloromethane to afford oil (141 g, 92%). LC/MS (ES) m/z 230 (MH+ 91%); 1H-NMR (400 MHz, d6-DMSO), 6.85 (1H, s, CHCNH2), 6.34 (1H, s, CHCBr), 4.79 (2H, s, NH2), 4.16 (4H, dd, J=16, 2×(CH2O))
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
94.2 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (32 g, 212 mmol) in dichloromethane (1 liter) was treated with a solution of bromine (10.8 ml, 212 mmol) in dichloromethane (100 ml) at 0° C. After the addition the mixture was stirred at room temperature for 1 hour then washed with saturated aqueous sodium bicarbonate solution containing a small amount of sodium sulphite. The organic organic extract was dried and evaporated affording an oil that was chromatographed on silica gel eluting with dichloromethane to afford an oil (14.8 g, 30%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Synthesis routes and methods III

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (1 g, 6.6 mmol) in tetrahydrofuran (15 ml) was cooled to −78 deg C. then treated with 1 drop of concentrated sulphuric acid followed by N-bromosuccinimide (1.2 g, 6.6 mmol). The mixture was allowed to warm to room temperature over 1 hour then evaporated. The residue was dissolved in ether, washed with water then brine, dried and evaporated to afford an oil (1.4 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
93%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。